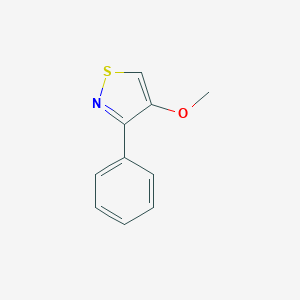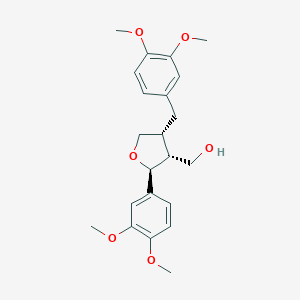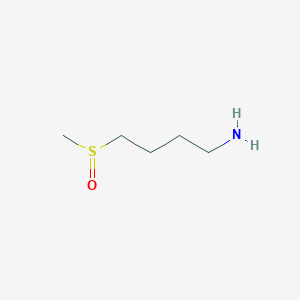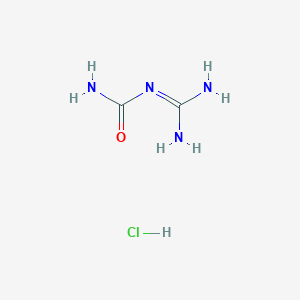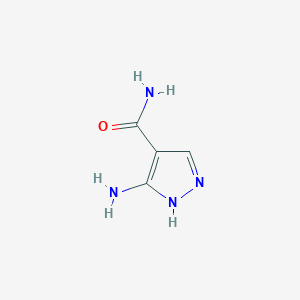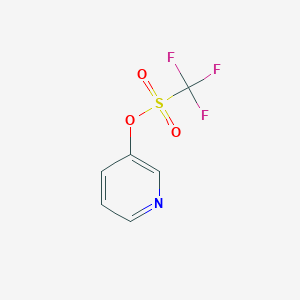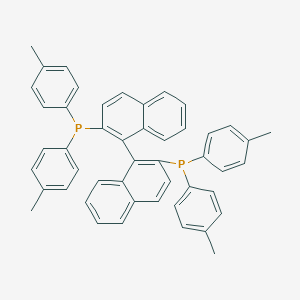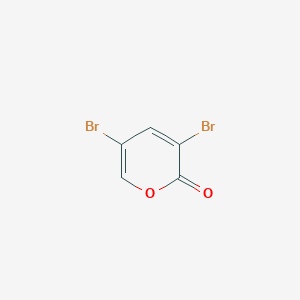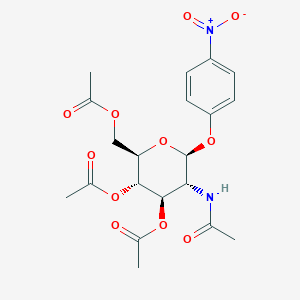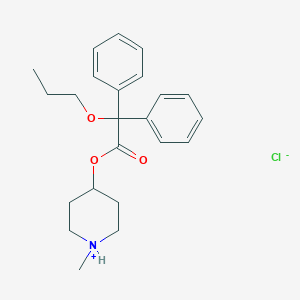
丙哌仑嗪盐酸盐
描述
Propiverine hydrochloride is a widely used antimuscarinic drug with a mixed mode of action in the treatment of symptoms associated with overactive bladder. Overactive bladder is a chronic condition of the lower urinary tract characterized by urinary urgency, increased frequency of urination, and nocturia . Propiverine hydrochloride is a bladder detrusor muscle relaxant drug with dual antimuscarinic and calcium-modulating properties .
科学研究应用
Propiverine hydrochloride has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the treatment of overactive bladder and urinary incontinence. Research has shown that propiverine hydrochloride is effective in reducing the symptoms of overactive bladder, such as urinary urgency and frequency . Additionally, it has been studied for its potential use in treating neurogenic bladder as a result of spinal cord injury .
作用机制
Target of Action
Propiverine hydrochloride primarily targets the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction and relaxation of the bladder, thereby controlling urinary frequency and urgency .
Mode of Action
Propiverine hydrochloride acts as an antimuscarinic agent , blocking the muscarinic receptors in the detrusor muscle . This action inhibits the contractions of the bladder smooth muscle . Additionally, propiverine hydrochloride exhibits calcium-modulating properties . It inhibits cellular calcium influx, which further diminishes muscle spasms .
Biochemical Pathways
Propiverine hydrochloride affects several biochemical pathways. It is involved in the calcium signaling pathway , the neuroactive ligand-receptor interaction , and the cholinergic synapse . By modulating these pathways, propiverine hydrochloride can effectively control the symptoms of overactive bladder .
Pharmacokinetics
Propiverine hydrochloride is nearly completely absorbed from the gastrointestinal tract . The time to peak plasma concentration is approximately 2.3 hours, and its bioavailability is around 41% . It binds to plasma proteins at approximately 90% for propiverine and 60% for its N-oxide metabolite . Propiverine hydrochloride undergoes extensive first-pass metabolism .
Result of Action
The primary result of propiverine hydrochloride’s action is the inhibition of abnormal contractions of bladder smooth muscle . This leads to an increase in the volume of urine that the bladder can hold, thereby controlling the release of urine and easing the symptoms of overactive bladder .
Action Environment
The efficacy of propiverine hydrochloride can be influenced by various environmental factors. For instance, patients who experience prolonged QT/QTc or symptoms of possible arrhythmias including dizziness, palpitations, or fainting should be electrocardiographically evaluated and monitored for electrolyte disturbances . This suggests that the patient’s physiological environment can impact the drug’s action and efficacy .
生化分析
Biochemical Properties
Propiverine hydrochloride inhibits abnormal contractions of bladder smooth muscle in vivo through not only its anticholinergic activity but also its concurrent calcium antagonistic activity . It is a tertiary amine with spasmolytic and analgesic properties . This drug exerts neurotropic and musculotropic effects on the urinary bladder and smooth muscles .
Cellular Effects
Propiverine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting abnormal contractions of bladder smooth muscle . This effect is achieved through its anticholinergic activity and concurrent calcium antagonistic activity .
Molecular Mechanism
The molecular mechanism of action of propiverine hydrochloride involves inhibiting abnormal contractions of bladder smooth muscle through its anticholinergic activity and concurrent calcium antagonistic activity . It is neither a ligand of DAAO nor an inhibitor of the proteasome in vitro .
Temporal Effects in Laboratory Settings
It is known that propiverine hydrochloride has a half-life of 20 hours .
Dosage Effects in Animal Models
In animal models, propiverine hydrochloride causes a dosage-dependent decrease of the intravesical pressure and an increase in bladder capacity . The effect is based on the sum of the pharmacological properties of propiverine and its three active metabolites which are directly musculotropic and anticholinergic .
Metabolic Pathways
The main metabolic pathway of propiverine hydrochloride involves the oxidation of the piperidyl-N and is mediated by CYP 3A4 and flavin-containing monooxygenases (FMO) 1 and 3, resulting in the formation of the second main metabolite M-5 .
Transport and Distribution
It is known that propiverine hydrochloride is rapidly absorbed from the gastrointestinal tract upon oral administration .
Subcellular Localization
Propiverine treatment resulted in a significant decrease of peroxisomal size in rat proximal tubule epithelial cells . Moreover, peroxisomal catalase also accumulated in the cytosol and nuclei of propiverine-treated rats concurrently with DAAO .
准备方法
The synthesis of propiverine hydrochloride involves the reaction of diphenyl-chloracetic acid-(1-methyl-4-piperidinol) ester hydrochloride with normal propyl alcohol . The reaction conditions typically involve heating and the use of a solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity .
化学反应分析
Propiverine hydrochloride undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid can lead to the formation of the hydrochloride salt of propiverine .
相似化合物的比较
Propiverine hydrochloride is similar to other antimuscarinic drugs used for the treatment of overactive bladder, such as solifenacin, tolterodine, and oxybutynin . it is unique in its dual mechanism of action, combining antimuscarinic and calcium-modulating properties . This dual action may contribute to its effectiveness in treating overactive bladder with potentially fewer side effects compared to other antimuscarinic drugs .
Similar compounds include:
- Solifenacin
- Tolterodine
- Oxybutynin
属性
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046847 | |
| Record name | Propiverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54556-98-8 | |
| Record name | Propiverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 54556-98-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


